molecular formula C20H12Cl2N2O2 B11712312 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11712312
M. Wt: 383.2 g/mol
InChI Key: SIZOZPLKSUFMNB-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base compound known for its significant role in coordination chemistry and various biological applications. Schiff bases, characterized by the azomethine group (R-C=N-R’), are widely studied due to their ability to form stable complexes with metal ions, which enhances their biological and chemical properties .

Preparation Methods

The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 2-(3,4-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 2-aminophenol. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, under reflux conditions . The reaction mixture is then cooled, and the resulting product is purified through recrystallization.

Chemical Reactions Analysis

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function. For instance, the compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar compounds to 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol include other Schiff bases derived from different aldehydes and amines. For example:

The uniqueness of this compound lies in its benzoxazole moiety, which enhances its stability and biological activity compared to other Schiff bases.

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H12Cl2N2O2/c21-15-7-5-12(9-16(15)22)20-24-17-10-14(6-8-19(17)26-20)23-11-13-3-1-2-4-18(13)25/h1-11,25H

InChI Key

SIZOZPLKSUFMNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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